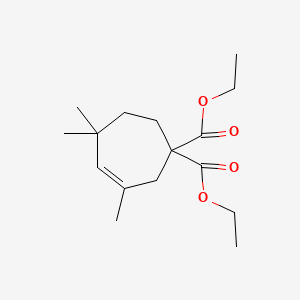
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate is an organic compound with the molecular formula C15H24O4 It is a derivative of cycloheptene, characterized by the presence of two ester groups at the 1,1-positions and three methyl groups at the 3,5,5-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate typically involves the esterification of the corresponding cycloheptene derivative. One common method is the reaction of 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylic acid.
Reduction: Formation of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-diol.
Substitution: Formation of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxamide.
Aplicaciones Científicas De Investigación
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,5,5-trimethylcyclohexane-1,1-dicarboxylate: Similar structure but with a cyclohexane ring instead of cycloheptene.
Diethyl 3,5,5-trimethylcyclopentane-1,1-dicarboxylate: Similar structure but with a cyclopentane ring.
Diethyl 3,5,5-trimethylcyclooctane-1,1-dicarboxylate: Similar structure but with a cyclooctane ring.
Uniqueness
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its cyclohexane and cyclopentane analogs
Propiedades
Número CAS |
919356-37-9 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-6-19-13(17)16(14(18)20-7-2)9-8-15(4,5)10-12(3)11-16/h10H,6-9,11H2,1-5H3 |
Clave InChI |
STNVVNIZFQLUJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(C=C(C1)C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)
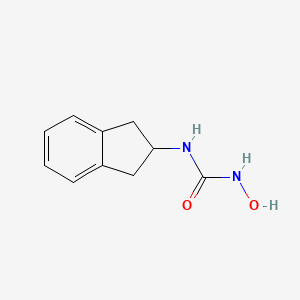
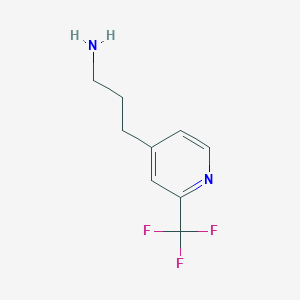
![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)


![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
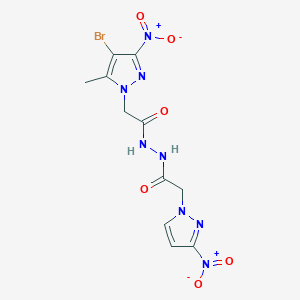
![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)
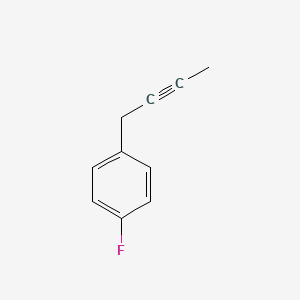

![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
